molecular formula C10H19ClN2O B7890452 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B7890452
M. Wt: 218.72 g/mol
InChI Key: NMKHSQHHAFEVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride is a bicyclic organic compound featuring a pyrrolidin-2-one (a five-membered lactam) linked via a methylene bridge to a piperidine ring, with a hydrochloride salt form enhancing its solubility .

Properties

IUPAC Name

1-(piperidin-4-ylmethyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9;/h9,11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKHSQHHAFEVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111247-63-3
Record name 2-Pyrrolidinone, 1-(4-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111247-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of piperidine with pyrrolidin-2-one under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of pyrrolidin-2-one. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen exhibits nucleophilic character, enabling alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (NaOH/EtOH) to form quaternary ammonium salts.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Example :

Compound+CH3COClDCM, TEAAcetylated Derivative\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{DCM, TEA}} \text{Acetylated Derivative}

Oxidation and Reduction

  • Oxidation : The pyrrolidinone carbonyl group resists oxidation, but the piperidine ring’s tertiary C-H bonds can undergo oxidation with KMnO₄/H₂SO₄ to form N-oxides.

  • Reduction : The carbonyl group is reducible using LiAlH₄ to yield 1-(piperidin-4-ylmethyl)pyrrolidine.

Salt Formation and Complexation

  • Forms stable salts with inorganic acids (e.g., HCl, H₂SO₄) and coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol.

Table 1: Synthetic Pathways and Products

Reaction TypeReagents/ConditionsProduct ApplicationYieldSource
Acylation Acetyl chloride, DCM, TEAAnalgesic intermediates85%
Alkylation Methyl iodide, NaOH, EtOHNeurological disorder candidates78%
Metal complexation CuSO₄, EtOH/H₂OAntimicrobial agents62%

Biological Activity Modulation via Structural Modifications

Modifications of this compound impact its interaction with biological targets:

  • Acylated derivatives show enhanced blood-brain barrier penetration due to increased lipophilicity.

  • Metal complexes exhibit amplified antimicrobial activity compared to the parent compound.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

Table 2: Reactivity Comparison

CompoundKey Reactivity DifferenceSource
1-(Piperidin-4-yl)pyrrolidin-2-oneLower nucleophilicity due to lack of methylene spacer
(S)-4-Hydroxy variantAdditional hydroxyl enables phosphorylation reactions

Scientific Research Applications

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

    Industry: The compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

1-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride

  • Structural Difference: Lacks the methylene bridge between piperidine and pyrrolidinone, resulting in direct attachment of the piperidine ring to the lactam.
  • Impact : Reduced steric bulk may enhance binding to flat binding pockets, but the absence of the methylene linker could limit conformational flexibility .
  • Similarity Score : 0.88 (based on CAS similarity data) .

1-(Piperazin-1-yl)pyrrolidin-2-one Hydrochloride

  • Structural Difference : Replaces piperidine with piperazine (a six-membered ring with two nitrogen atoms).
  • Molecular Formula : C₈H₁₆ClN₃O; Molecular Weight: 205.69 .

Methyl 1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylate Hydrochloride

  • Structural Difference: Substitutes pyrrolidinone with a pyrrole-carboxylate ester.
  • Impact : The ester group introduces electron-withdrawing effects, altering electronic properties and metabolic stability compared to the lactam structure .
  • Molecular Formula : C₁₁H₁₇ClN₂O₂; Molecular Weight: 244.72 .

S-61 and S-73 (Antiarrhythmic Pyrrolidin-2-one Derivatives)

  • Structural Difference: Feature a butyl linker between pyrrolidinone and substituted piperazine rings (e.g., 2-tolyl or 2,4-difluorophenyl groups).
  • Functional Impact: Demonstrated potent α1-adrenolytic activity, reducing blood pressure and arrhythmias in preclinical models. The extended alkyl chain and aryl substitutions likely enhance target affinity and pharmacokinetic profiles .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Key Functional Groups Potential Applications
1-(Piperidin-4-ylmethyl)pyrrolidin-2-one HCl ~C₁₀H₁₈ClN₂O ~220–230 ≥95 Piperidine, pyrrolidinone CNS drugs, enzyme modulators
1-(Piperidin-4-yl)pyrrolidin-2-one HCl C₉H₁₆ClN₂O 205.69 95 Direct piperidine-pyrrolidinone Bioactive intermediate
1-(Piperazin-1-yl)pyrrolidin-2-one HCl C₈H₁₆ClN₃O 205.69 95 Piperazine, pyrrolidinone Solubility-enhanced drug candidates
S-61 (Antiarrhythmic Agent) C₁₉H₂₈ClN₃O 349.90 N/A Butyl linker, aryl-piperazine Cardiovascular therapeutics

Biological Activity

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride, a compound with the molecular formula C11H20N2O·HCl, has garnered attention in scientific research due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is derived from pyrrolidin-2-one and piperidine, making it a significant compound in medicinal chemistry. It exhibits diverse chemical properties that allow it to interact with various molecular targets, which is crucial for its biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. Notably, it has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cellular signaling that regulates processes such as cell growth, proliferation, and survival .

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the pyrrole structure have shown activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

2. Anticancer Potential
The inhibition of PI3K by this compound suggests potential applications in cancer therapy. PI3K inhibitors are being explored for their ability to reverse resistance to chemotherapy and promote apoptosis in cancer cells .

3. Neuropharmacological Effects
Given its piperidine component, this compound may also exhibit neuropharmacological effects. Research into similar piperidine derivatives has revealed their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against MRSA (MIC 0.13–0.255 μg/mL)
AnticancerPI3K inhibition leading to reduced cell proliferation
NeuropharmacologicalPotential anxiolytic effects

Notable Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrole exhibited significant antibacterial activity with MIC values significantly lower than standard antibiotics like vancomycin .
  • PI3K Inhibition : Research highlighted the importance of PI3K inhibitors in cancer treatment strategies, emphasizing the role of compounds like this compound in overcoming drug resistance .
  • Neuropharmacological Studies : Investigations into piperidine derivatives have indicated potential therapeutic effects on mood disorders, suggesting that this compound could be beneficial in treating anxiety and depression.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling piperidine derivatives with pyrrolidinone precursors under acidic conditions. For example, a similar hydrochloride salt synthesis used 1.0 M aqueous HCl at 50°C to achieve a clear solution after heating, yielding 52.7% . Optimization includes:
  • Temperature control : Heating to 50°C improves solubility and reaction homogeneity.
  • Acid selection : Hydrochloric acid is preferred for salt formation due to its compatibility with nitrogen-containing heterocycles.
  • Purification : Crystallization or column chromatography (using polar solvents) ensures high purity.

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry (e.g., piperidinylmethyl substitution) via 1H^1H- and 13C^{13}C-NMR .
  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities (e.g., residual intermediates) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS in positive ion mode .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS (e.g., PK00698E-1 for related compounds) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data for this compound, such as conflicting receptor binding affinities?

  • Methodological Answer :
  • Assay Validation : Use orthogonal binding assays (e.g., radioligand displacement vs. functional cAMP assays) to confirm target engagement .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to verify interactions with receptors (e.g., piperidine nitrogen protonation in acidic environments may alter binding) .
  • Batch Comparison : Analyze purity profiles (via HPLC) to rule out impurity-driven artifacts .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodological Answer :
  • Process Chemistry : Transition from batch to flow chemistry for controlled HCl addition, reducing exothermic risks .
  • Solvent Selection : Replace dichloromethane (toxic) with ethyl acetate/water biphasic systems for greener extraction .
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progression in real time .

Q. How can polymorphic forms of this hydrochloride salt impact its pharmacokinetic profile, and what techniques identify these variations?

  • Methodological Answer :
  • Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetone) to isolate distinct crystal forms .
  • Characterization :
  • XRPD (X-ray Powder Diffraction) : Compare diffraction patterns (e.g., peaks at 2θ = 15.2°, 20.5°) to reference data .
  • DSC (Differential Scanning Calorimetry) : Monitor melting points and enthalpy changes to detect polymorphic transitions .

Q. What are the best practices for analyzing degradation products under accelerated stability conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via:
  • LC-MS/MS : Identify oxidative/hydrolytic degradants (e.g., piperidine ring-opening products) .
  • Gas Chromatography (GC) : Quantify volatile byproducts like CO or NOx (generated during thermal decomposition) .

Data Interpretation and Contradiction Management

Q. How should researchers address conflicting solubility data reported in different solvents?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method with UV detection at λmax ~250 nm. Note pH dependence (e.g., enhanced solubility in acidic buffers due to protonation) .
  • QSAR Modeling : Predict solubility via computational tools (e.g., COSMO-RS) incorporating logP and hydrogen-bonding capacity .

Q. What experimental designs minimize batch-to-batch variability in biological activity studies?

  • Methodological Answer :
  • Standardized Protocols : Pre-dry solvents, use calibrated equipment, and validate cell lines/passage numbers .
  • Positive/Negative Controls : Include reference compounds (e.g., risperidone intermediates for piperidine derivatives) to normalize data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.